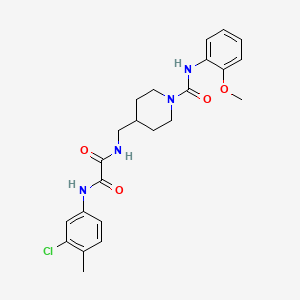
N1-(3-chloro-4-methylphenyl)-N2-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-chloro-4-methylphenyl)-N2-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C23H27ClN4O4 and its molecular weight is 458.94. The purity is usually 95%.
BenchChem offers high-quality N1-(3-chloro-4-methylphenyl)-N2-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-chloro-4-methylphenyl)-N2-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Radiotracer Development
One key application area for complex organic molecules, particularly those containing piperidine and methoxyphenyl groups, is in the development of radiotracers for positron emission tomography (PET). A study demonstrated the synthesis of a PET radiotracer for studying cannabinoid receptors in the brain, highlighting the relevance of such compounds in neuroscience research (Katoch-Rouse & Horti, 2003). This work underscores the utility of structurally complex molecules in creating diagnostic tools for brain imaging, potentially applicable to the compound for exploring neurological receptors.
Antimicrobial and Antioxidant Potential
Another field where structurally related compounds have shown promise is in the development of antimicrobial and antioxidant agents. A study described the synthesis of novel piperidin-4-one oxime esters and explored their biological activities, revealing significant antimicrobial and antioxidant properties (Harini et al., 2014). This suggests that compounds with similar structural features could be synthesized and tested for their potential in combating microbial infections and oxidative stress.
Pharmacological Activities
Compounds with a piperidine core have been extensively studied for their pharmacological activities, including their potential as analgesics and antiproliferative agents. For example, derivatives of piperidine have been evaluated for their analgesic activity, indicating a high potency and selectivity in pain management (Lalinde et al., 1990). Additionally, the role of orexin-1 receptor mechanisms in compulsive food consumption was investigated using selective antagonists, providing insights into the neurobiological pathways involved in eating disorders (Piccoli et al., 2012). These studies illustrate the broad pharmacological applications of piperidine derivatives, suggesting potential research directions for related compounds in neuropharmacology and pain management.
Environmental Applications
Furthermore, the structural motifs found in the compound of interest have been utilized in environmental science, particularly in the degradation of pollutants. The photoassisted Fenton reaction demonstrated the complete oxidation of organic pollutants in water, showcasing the role of organic molecules in facilitating environmental remediation processes (Pignatello & Sun, 1995).
Propiedades
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN4O4/c1-15-7-8-17(13-18(15)24)26-22(30)21(29)25-14-16-9-11-28(12-10-16)23(31)27-19-5-3-4-6-20(19)32-2/h3-8,13,16H,9-12,14H2,1-2H3,(H,25,29)(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBCEXDZJQQIIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=CC=C3OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-methylphenyl)-N2-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

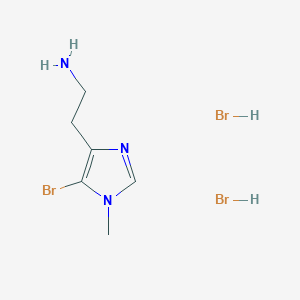

![Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine](/img/structure/B2710451.png)
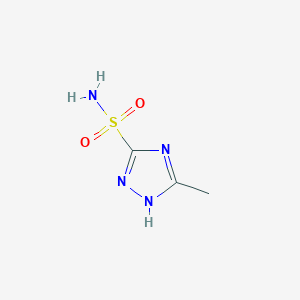
![(2E)-3-{2-bromo-4-[(N-cyclohexylcarbamoyl)methoxy]-5-ethoxyphenyl}prop-2-enoic acid](/img/structure/B2710456.png)
![N-ethyl-N-[(quinolin-2-yl)methyl]prop-2-enamide](/img/structure/B2710460.png)
![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2710463.png)
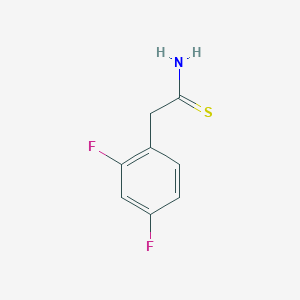
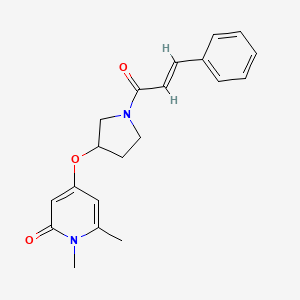

![N-(4-ethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![N-(4-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2710469.png)

